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molecular formula C28H40O2 B8551264 (2-Hydroxy-4-pentadecylphenyl)(phenyl)methanone CAS No. 34348-31-7

(2-Hydroxy-4-pentadecylphenyl)(phenyl)methanone

Cat. No. B8551264
M. Wt: 408.6 g/mol
InChI Key: SXADNNWKEHENEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04697038

Procedure details

3-Pentadecylphenyl benzoate (1.366 g) is finely powered, mixed with pulverised anhydrous aluminium chloride (0.616 g) and the intimate miture is heated to 165° during fifteen minutes. After hydrogen chloride evolution has ceased, the cooled mixture is treated with water, concentrated hydrochloric acid added, and the whole thoroughly stirred to decompose the aluminium complex. The product is ethereally extracted and the dried ethereal layer is concentrated to give the crude product (1.348 g) which possesses a greenish ferric chloride reaction. Chromatographic purification and crystallisation from light petroleum (40°-60°) afford 2-hydroxy-4-pentadecylbenzophenone, m.p. 46°-47°.
Name
3-Pentadecylphenyl benzoate
Quantity
1.366 g
Type
reactant
Reaction Step One
Quantity
0.616 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])[CH:11]=1)(=O)C1C=CC=CC=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl.[OH2:36]>>[OH:9][C:10]1[CH:11]=[C:12]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])[CH:13]=[CH:14][C:15]=1[C:16]([C:12]1[CH:13]=[CH:14][CH:15]=[CH:10][CH:11]=1)=[O:36] |f:1.2.3.4|

Inputs

Step One
Name
3-Pentadecylphenyl benzoate
Quantity
1.366 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC1=CC(=CC=C1)CCCCCCCCCCCCCCC
Step Two
Name
Quantity
0.616 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the whole thoroughly stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the intimate miture is heated to 165° during fifteen minutes
ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
The product is ethereally extracted
CONCENTRATION
Type
CONCENTRATION
Details
the dried ethereal layer is concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product (1.348 g) which
CUSTOM
Type
CUSTOM
Details
Chromatographic purification and crystallisation from light petroleum (40°-60°)

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)CCCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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